REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10](=[O:12])[CH3:11])=[CH:5][CH:4]=1.[C:13]([OH:17])(=[O:16])[CH:14]=O>>[OH:12][C:10]1([CH3:11])[O:17][C:13](=[O:16])[CH:14]=[C:9]1[C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1
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Name
|
|
Quantity
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16.42 g
|
Type
|
reactant
|
Smiles
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COC1=CC=C(C=C1)CC(C)=O
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Name
|
|
Quantity
|
19.4 mL
|
Type
|
reactant
|
Smiles
|
C(C=O)(=O)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction liquid
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Type
|
CONCENTRATION
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Details
|
was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
OC1(C(=CC(O1)=O)C1=CC=C(C=C1)OC)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |